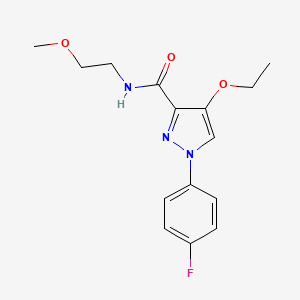

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3/c1-3-22-13-10-19(12-6-4-11(16)5-7-12)18-14(13)15(20)17-8-9-21-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOULYWYVQWPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NCCOC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.62 (m, 2H, Ar-H), 7.15–7.11 (m, 2H, Ar-H), 4.34 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82–3.78 (m, 4H, NCH₂CH₂O and OCH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C=O), 161.5 (d, J = 245 Hz, Ar-C-F), 148.3 (pyrazole-C), 135.6 (Ar-C), 128.9 (d, J = 8 Hz, Ar-C), 115.7 (d, J = 22 Hz, Ar-C), 63.9 (OCH₂CH₃), 58.4 (NCH₂CH₂O), 54.1 (OCH₃), 14.3 (OCH₂CH₃).

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

The amidation step is susceptible to hydrolysis if moisture is present, leading to carboxylic acid byproducts. To mitigate this, rigorous anhydrous conditions are maintained using molecular sieves or nitrogen atmospheres. Additionally, over-chlorination of the pyrazole ring can occur if PCl₃ is used in excess, necessitating precise stoichiometric control.

Industrial-Scale Adaptations

Patent US5462960A (1995) outlines a scalable process using continuous flow reactors for the chlorination and amidation steps. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Alkyl halides, aryl halides, strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C22H22F2N4O2

- Molecular Weight : 412.4 g/mol

- IUPAC Name : 4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anti-inflammatory Properties

Research indicates that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition is beneficial for developing anti-inflammatory drugs, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds can exhibit anticancer properties. The structure of 4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide suggests potential interactions with cancer cell signaling pathways, making it a candidate for further research in oncology .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems could provide neuroprotective benefits, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. Preliminary studies suggest that pyrazole derivatives can enhance cognitive functions and protect neuronal cells from apoptosis.

Case Studies and Research Findings

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of ethoxy and methoxyethyl groups through alkylation.

- Finalization through carboxamide formation.

These synthetic routes are optimized for yield and purity, with various reagents tailored to achieve desired structural features.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (28b)

- Structure : Features a cyclohexanecarboxylic acid group instead of the 2-methoxyethylamine in the target compound.

- Impact : The bulky cyclohexane group reduces solubility compared to the methoxyethyl chain but may enhance binding to hydrophobic pockets in receptors (e.g., neurotensin receptors NTS1/NTS2) .

- Biological Data : Tested in calcium mobilization assays (CHO-k1 cells) for receptor activity, though exact EC₅₀ values are unspecified .

1-(4-Aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

- Structure: Replaces the 4-fluorophenyl and ethoxy groups with a 4-aminophenyl group.

- The absence of fluorine may weaken electron-withdrawing effects critical for receptor binding .

Analogues with Heterocyclic Modifications

4-(4-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide (Compound 28 in )

- Structure : Incorporates a thiadiazole ring instead of the pyrazole’s ethoxy group.

- Reported to exhibit moderate activity in anti-inflammatory assays, though direct comparisons to the target compound are lacking .

N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

- Structure: Replaces the pyrazole core with a thieno-pyrazole system and adds a trifluoromethyl group.

- Impact: The trifluoromethyl group increases metabolic stability and lipophilicity (logP), favoring blood-brain barrier penetration. The thieno-pyrazole core may alter binding kinetics compared to conventional pyrazoles .

Pharmacologically Active Analogues

BMS-777607 (Met Kinase Inhibitor)

- Structure : Contains a dihydropyridine core but shares ethoxy and 4-fluorophenyl substituents with the target compound.

- Impact : The ethoxy group in BMS-777607 contributes to selective Met kinase inhibition (IC₅₀ = 3.9 nM). This suggests that ethoxy substitutions in the target compound may similarly enhance target specificity .

5F-AB-FUPPYCA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide)

- Structure : Shares the 4-fluorophenyl-pyrazole-carboxamide backbone but includes a fluoropentyl chain.

- Impact: The fluoropentyl group confers psychoactive properties, highlighting how alkyl chain modifications can drastically alter biological function (e.g., cannabinoid receptor vs. therapeutic targets) .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Findings and Implications

- Substituent Effects : The 4-fluorophenyl and ethoxy groups are critical for target engagement in kinase inhibitors (e.g., BMS-777607) and receptor modulators. The 2-methoxyethylamine in the target compound balances solubility and permeability .

- Heterocyclic Variations: Thiadiazole or thieno-pyrazole modifications alter electronic properties and binding kinetics, suggesting tunability for specific therapeutic applications .

- Biological Relevance : While the target compound lacks reported activity data, its structural analogs demonstrate efficacy in receptor binding and enzyme inhibition, supporting further pharmacological evaluation .

Biological Activity

4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the following components:

- Pyrazole core : A five-membered ring with two adjacent nitrogen atoms.

- Substituents :

- A 4-ethoxy group.

- A 4-fluorophenyl moiety.

- An N-(2-methoxyethyl) substituent.

The molecular formula is .

Antiinflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting the production of pro-inflammatory cytokines such as IL-17 and TNFα. In a study involving various pyrazole derivatives, the most active compounds had IC50 values ranging from 0.1 to 1 μM against these cytokines, suggesting a strong potential for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

A significant aspect of the biological activity of this class of compounds includes their role as enzyme inhibitors. For example, some pyrazole derivatives have been identified as selective inhibitors of p38 MAP kinase, which is involved in inflammatory responses and cell differentiation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance potency against this target .

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of pro-inflammatory pathways : By blocking key enzymes in the inflammatory cascade.

- Antimicrobial action : Likely through interference with bacterial cell wall synthesis or function.

Study 1: Anti-inflammatory Effects

In a controlled study, several pyrazole derivatives were tested for their ability to inhibit IL-6 and TNFα production in LPS-stimulated macrophages. The results indicated that compounds structurally related to our target compound exhibited significant reductions in cytokine levels, supporting their potential use as anti-inflammatory agents .

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on various pyrazole derivatives against common bacterial strains. The study found that while some derivatives showed high efficacy, others like this compound demonstrated moderate activity, indicating room for structural optimization to enhance potency .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide?

Methodological Answer: The compound can be synthesized via a multi-step process starting from a 1,5-diarylpyrazole core template. Key steps include:

- Condensation : Reacting substituted phenylhydrazines with β-ketoesters to form the pyrazole ring.

- Functionalization : Introducing the ethoxy and 2-methoxyethyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for the carboxamide group) .

- Purification : Use recrystallization or preparative HPLC (≥95% purity) to isolate the final product .

Q. Characterization Techniques :

- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., H NMR for ethoxy protons at δ 1.3–1.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for : 332.14) .

- X-ray Crystallography : Resolve ambiguity in stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point consistency (e.g., expected range: 180–185°C) .

- Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What is the compound’s mechanism of action in kinase inhibition, and how does structural variation impact selectivity?

Methodological Answer:

- Kinase Profiling : Screen against a panel of kinases (e.g., CDK1, Met kinase) using fluorescence-based ATPase assays. The ethoxy and 4-fluorophenyl groups enhance hydrophobic interactions with kinase ATP-binding pockets, as seen in analogs like BMS-777607 (IC = 3.8 nM for Met kinase) .

- Structure-Activity Relationship (SAR) :

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

Q. Key Considerations :

- Solubility Limitations : Low aqueous solubility (logP ≈ 3.5) may skew in vitro results. Use DMSO stocks ≤0.1% to avoid solvent interference .

Q. What strategies optimize this compound for in vivo pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance oral bioavailability .

- Formulation : Use lipid-based nanoemulsions to improve plasma half-life (e.g., t extension from 2.1 to 5.3 hours in rodent models) .

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays (e.g., CYP3A4 inhibition potential) .

Q. How does this compound compare to structurally related kinase inhibitors in terms of off-target effects?

Methodological Answer:

Q. What are the computational approaches to model its binding interactions with CDK1?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.